Methyl 1-(2-Methoxy-2-oxoethoxy)cyclohexanecarboxylate
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Overview
Description
Methyl 1-(2-Methoxy-2-oxoethoxy)cyclohexanecarboxylate is an organic compound with the molecular formula C11H18O5 and a molecular weight of 230.26 g/mol . This compound is known for its unique structure, which includes a cyclohexane ring substituted with a methoxy-oxoethoxy group and a carboxylate ester. It is used in various chemical and industrial applications due to its reactivity and functional properties.
Preparation Methods
The synthesis of Methyl 1-(2-Methoxy-2-oxoethoxy)cyclohexanecarboxylate typically involves the esterification of cyclohexanecarboxylic acid with methoxy-oxoethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product . Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
Methyl 1-(2-Methoxy-2-oxoethoxy)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Methyl 1-(2-Methoxy-2-oxoethoxy)cyclohexanecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Methyl 1-(2-Methoxy-2-oxoethoxy)cyclohexanecarboxylate involves its interaction with various molecular targets. In biological systems, it can undergo hydrolysis by esterases to release the active carboxylic acid and alcohol components. These products can then participate in further biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Methyl 1-(2-Methoxy-2-oxoethoxy)cyclohexanecarboxylate can be compared with similar compounds such as:
Methyl 1-(2-Methoxy-2-oxoethyl)cyclopropane-1-carboxylate: This compound has a cyclopropane ring instead of a cyclohexane ring, leading to different reactivity and applications.
[1-(2-Methoxy-2-oxoethyl)cycloheptyl]acetate:
The uniqueness of this compound lies in its specific ring structure and functional groups, making it suitable for a wide range of applications in various fields.
Properties
Molecular Formula |
C11H18O5 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
methyl 1-(2-methoxy-2-oxoethoxy)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H18O5/c1-14-9(12)8-16-11(10(13)15-2)6-4-3-5-7-11/h3-8H2,1-2H3 |
InChI Key |
NEQBJYWXJSUTOB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1(CCCCC1)C(=O)OC |
Origin of Product |
United States |
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